N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide
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Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C24H18ClNO5S and its molecular weight is 467.9g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C26H20ClN2O4S. The compound features a benzofuran moiety, which is known for its aromatic properties and potential pharmacological effects. The presence of the sulfonamide group often correlates with antibacterial and anti-inflammatory activities, making this compound a candidate for further biological evaluation .
Biological Activities
Research indicates that compounds related to benzofuran derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Benzofuran derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems .
- Anticholinesterase Activity : Some benzofuran derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds similar to this compound have demonstrated selective AChE inhibitory activity .
- Anti-inflammatory Effects : Studies on benzofurans from various sources have indicated significant anti-inflammatory properties. For example, compounds derived from Psoralea corylifolia exhibited potent anti-inflammatory effects through pathways such as TLR4/NF-κB activation .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or neurotransmitter regulation.
- Receptor Modulation : Interaction with cellular receptors could modulate their activity, influencing various signaling pathways critical for cellular responses.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with other benzofuran derivatives is presented in the table below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-acetylphenyl)-N-cinnamoylbenzenesulfonamide | Acetophenone moiety | Antibacterial, anti-inflammatory |
N-(4-chlorobenzene)-N-cinnamoylbenzenesulfonamide | Chlorinated aromatic ring | Enhanced antimicrobial activity |
N-(3-hydroxybenzofuran)-N-cinnamoylbenzenesulfonamide | Hydroxy group on benzofuran | Increased antioxidant properties |
This table illustrates the diversity in biological activities among related compounds, highlighting the potential for unique pharmacological profiles in this compound due to its specific structural components.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-15(27)23-16(2)31-22-13-12-19(14-21(22)23)26(24(28)17-8-10-18(25)11-9-17)32(29,30)20-6-4-3-5-7-20/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHHWPBMGSDEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.